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Compound of Interest

Compound Name: 2-(2-Iodophenyl)ethan-1-ol

Cat. No.: B2516815 Get Quote

This guide provides an in-depth analysis of the spectral data for 2-(2-Iodophenyl)ethan-1-ol
(CAS No. 26059-40-5), a key aromatic building block in synthetic chemistry. The structural

elucidation of such molecules is fundamental to ensuring purity, confirming identity, and

understanding reactivity. Here, we synthesize data from core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—to build a comprehensive and validated profile of the molecule. This document is intended for

researchers and professionals in chemical synthesis and drug development who rely on robust

analytical characterization.

Molecular Structure and Spectroscopic Overview
2-(2-Iodophenyl)ethan-1-ol is a primary alcohol with the molecular formula C₈H₉IO and a

molecular weight of approximately 248.06 g/mol .[1] Its structure consists of an ethanol group

attached to an iodine-substituted benzene ring at the ortho position. Each spectroscopic

technique provides a unique and complementary piece of the structural puzzle:

NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the chemical

environment and connectivity of each unique proton and carbon atom.

IR Spectroscopy identifies the functional groups present, primarily the hydroxyl (-OH) group

and the aromatic ring.

Mass Spectrometry determines the molecular weight and provides insight into the molecule's

fragmentation pattern under ionization, further confirming its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2-(2-Iodophenyl)ethan-1-ol are not widely available in

public databases, we can reliably predict the ¹H and ¹³C NMR spectra based on established

principles of chemical shifts and coupling constants. These predictions serve as a robust

benchmark for researchers analyzing synthesized samples.[2]

Predicted Proton (¹H) NMR Spectrum
The causality behind ¹H NMR chemical shifts is rooted in the electronic environment of the

protons. Electron-withdrawing groups, like iodine and oxygen, deshield nearby protons, shifting

their signals downfield (to a higher ppm value). Spin-spin coupling, observed as peak splitting,

arises from the interaction of non-equivalent protons on adjacent carbons, providing direct

evidence of connectivity.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.85 Doublet (d) 1H Ar-H (H-6)

Adjacent to
the iodine
atom, strongly
deshielded.

~ 7.35 Triplet (t) 1H Ar-H (H-4)
Standard

aromatic proton.

~ 7.25 Doublet (d) 1H Ar-H (H-3)
Standard

aromatic proton.

~ 7.00 Triplet (t) 1H Ar-H (H-5)
Standard

aromatic proton.

~ 3.90 Triplet (t) 2H -CH₂-OH

Protons on the

carbon attached

to the

electronegative

oxygen atom are

deshielded.[2]

~ 3.10 Triplet (t) 2H Ar-CH₂-

Protons adjacent

to the aromatic

ring and the ethyl

chain.

| ~ 1.80 | Broad Singlet (s) | 1H | -OH | The hydroxyl proton signal is often broad and its position

is concentration-dependent; it typically does not couple with adjacent protons due to rapid

exchange.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of a deuterated

solvent like CDCl₃ is critical as it is transparent in the ¹H NMR region and dissolves the analyte.

TMS serves as an internal standard, providing a zero-point reference for the chemical shift

scale.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Iodophenyl)ethan-1-ol in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument

is properly shimmed to achieve a homogeneous magnetic field, which is critical for high

resolution.

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A

sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-

noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00

ppm. Integrate the signals to determine the relative proton ratios.

Workflow Visualization: ¹H NMR Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b2516815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2516815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve Sample in CDCl3 with TMS

Acquire FID on NMR Spectrometer

Insert into spectrometer

Fourier Transform

Output FID

Phase Correction & Baseline Calibration

Peak Integration & Splitting Analysis

Structure Correlation

Click to download full resolution via product page

Caption: Workflow for ¹H NMR structural elucidation.

Predicted Carbon (¹³C) NMR Spectrum
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In ¹³C NMR, the chemical shift is primarily influenced by the hybridization of the carbon and the

electronegativity of attached atoms. The carbon directly bonded to iodine (ipso-carbon) exhibits

a unique upfield shift due to the "heavy atom effect," while the carbon bonded to the hydroxyl

group is significantly downfield.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Carbon Type Assignment Rationale

~ 142.0 Quaternary C-1 (Ar)
Aromatic carbon
attached to the
ethyl group.

~ 139.5 Methine (CH) C-6 (Ar)
Aromatic carbon

adjacent to iodine.

~ 129.5 Methine (CH) C-4 / C-5 (Ar)
Standard aromatic

carbons.

~ 128.0 Methine (CH) C-3 (Ar)
Standard aromatic

carbon.

~ 98.0 Quaternary C-2 (Ar)

Ipso-carbon attached

to iodine, shifted

upfield.

~ 62.5 Methylene (CH₂) -CH₂-OH

Carbon bonded to the

highly electronegative

oxygen atom.[2]

| ~ 41.0 | Methylene (CH₂) | Ar-CH₂- | Aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of

the ¹³C isotope. Proton decoupling is standardly applied to simplify the spectrum to single lines

for each unique carbon.
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Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg

in ~0.7 mL of CDCl₃.

Instrument Setup: Use a high-field NMR spectrometer (≥ 100 MHz for ¹³C).

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A

significantly higher number of scans (e.g., 128 to 1024) is required to achieve an adequate

signal-to-noise ratio.

Processing: Process the data similarly to ¹H NMR. The solvent signal (CDCl₃ at ~77.16 ppm)

can be used as a secondary reference.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional

groups. The absorption of IR radiation excites molecular vibrations (stretching, bending), and

the frequency of absorption is characteristic of the bond type. For 2-(2-Iodophenyl)ethan-1-ol,
the most prominent features are the hydroxyl and aromatic absorptions.[6]

Table 3: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 3350 Strong, Broad O-H Stretch Alcohol (-OH)

~ 3060 Medium C-H Stretch Aromatic (sp² C-H)

~ 2930 Medium C-H Stretch Aliphatic (sp³ C-H)

~ 1580, 1470 Medium-Strong C=C Stretch Aromatic Ring

~ 1045 Strong C-O Stretch Primary Alcohol

| ~ 750 | Strong | C-H Bend (out-of-plane) | ortho-disubstituted benzene |

Interpretation: The most diagnostic peak is the strong, broad absorption centered around 3350

cm⁻¹. This feature is the hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol.

[7] The C-O stretch at ~1045 cm⁻¹ further confirms the primary alcohol functionality. The
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presence of the aromatic ring is validated by the sp² C-H stretches above 3000 cm⁻¹ and the

C=C stretching absorptions in the 1470-1580 cm⁻¹ region. Finally, the strong absorption around

750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, field-proven technique that requires minimal sample preparation and

provides high-quality data.

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance plot.

Workflow Visualization: IR Spectroscopy Analysis
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Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information from

fragmentation patterns. In Electron Ionization (EI) MS, the molecule is bombarded with high-

energy electrons, forming a molecular ion (M⁺˙) that subsequently fragments into smaller,

charged species. The pattern of fragmentation is predictable and serves as a molecular

fingerprint.[6]

Table 4: Major Ions in the EI Mass Spectrum
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m/z (Mass/Charge) Proposed Fragment Identity

248 [C₈H₉IO]⁺˙ Molecular Ion (M⁺˙)

230 [C₈H₇I]⁺˙ Loss of H₂O (M - 18)

121 [C₈H₉O]⁺ Loss of Iodine radical (M - 127)

103 [C₈H₇]⁺ Loss of H₂O from m/z 121

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation: The presence of a peak at m/z 248 confirms the molecular weight of the

compound.[1] A common fragmentation pathway for alcohols is the loss of a water molecule,

giving rise to the peak at m/z 230.[2] A significant fragmentation is the cleavage of the C-I bond,

leading to the fragment at m/z 121, which corresponds to the [phenylethanol]⁺ ion. Subsequent

loss of water from this fragment can explain the peak at m/z 103. The prominent peak often

seen at m/z 91 corresponds to the highly stable tropylium ion, formed via rearrangement and

cleavage of the ethyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile compounds and obtaining high-quality mass

spectra. The GC separates the analyte from impurities, and the MS provides structural

identification.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The

sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5ms),

which separates components based on their boiling points and polarity.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is ionized by a beam of electrons (typically at 70 eV for EI).

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio.
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Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization: GC-MS Analysis
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Caption: Workflow for compound analysis using GC-MS.
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Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and

unambiguous structural confirmation of 2-(2-Iodophenyl)ethan-1-ol. The predicted NMR

spectra establish the precise arrangement of the carbon-hydrogen framework. IR spectroscopy

confirms the presence of the critical hydroxyl and ortho-substituted aromatic functional groups.

Finally, mass spectrometry validates the molecular weight and reveals characteristic

fragmentation patterns consistent with the proposed structure. This multi-technique approach

represents a robust, self-validating system for the rigorous characterization of chemical entities

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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